molecular formula C21H25FN2O3S B11329970 N-(4-ethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-ethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11329970
M. Wt: 404.5 g/mol
InChI Key: UYBFBTGWHYGUAX-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include an ethylphenyl group, a fluorophenyl group, and a methanesulfonyl group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Ethylphenyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods to attach the ethylphenyl group to the piperidine ring.

    Attachment of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution or other suitable reactions.

    Addition of the Methanesulfonyl Group: This step may involve sulfonylation reactions using methanesulfonyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, etc.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-4-ethylbenzamide: Shares the fluorophenyl and ethyl groups but lacks the piperidine and methanesulfonyl groups.

    N-(4-ethylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide: Contains the ethylphenyl group but differs in other structural features.

Uniqueness

N-(4-ETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and structural complexity. This uniqueness may confer specific properties and activities that are not observed in similar compounds, making it a valuable subject of study in various fields of research.

Properties

Molecular Formula

C21H25FN2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O3S/c1-2-16-7-9-19(10-8-16)23-21(25)17-11-13-24(14-12-17)28(26,27)15-18-5-3-4-6-20(18)22/h3-10,17H,2,11-15H2,1H3,(H,23,25)

InChI Key

UYBFBTGWHYGUAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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